molecular formula C9H9NO4 B1319383 2-(4-Methyl-3-nitrophenyl)acetic acid CAS No. 54941-44-5

2-(4-Methyl-3-nitrophenyl)acetic acid

Cat. No.: B1319383
CAS No.: 54941-44-5
M. Wt: 195.17 g/mol
InChI Key: WZNKBDUWSKJHEG-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-methyl-3-nitrophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid typically involves the nitration of 4-methylphenylacetic acid. The nitration process introduces a nitro group at the meta position relative to the methyl group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is carefully monitored to maintain optimal temperature and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-(4-Methyl-3-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s carboxylic acid group allows it to form esters and amides, which are important in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methyl-3-nitrophenyl)acetic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which influences its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKBDUWSKJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592681
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-44-5
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-3-nitrophenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methylphenylacetic acid (1.50 g, 10.0 mmol) in dried dichloromethane was added nitric acid (fuming, 1.5 mL) dropwise. The mixture was stirred at room temperature for 2 hours, then quenched with water and extracted with ethyl acetate. The extracts were washed with water twice and brine, dried over magnesium sulfate, filtered, and concentrated to provide the title compound (1.66 g, 85% yield): 1H NMR (CDCl3) 7.91 (d, 1H), 7.42 (dd, 1H), 7.31 (d, 1H), 3.71 (s, 2H), 2.58 (s, 3H); ES-MS m/z 196 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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